molecular formula C19H18N4O4 B7720508 4-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine

4-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine

Cat. No.: B7720508
M. Wt: 366.4 g/mol
InChI Key: PVECWHWFPJXHSL-UHFFFAOYSA-N
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Description

4-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a methylphenyl-substituted oxadiazole ring

Properties

IUPAC Name

4-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-13-2-4-14(5-3-13)18-20-19(27-21-18)15-6-7-16(17(12-15)23(24)25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVECWHWFPJXHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine typically involves multiple steps. One common method starts with the preparation of 4-methylphenylhydrazine, which is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. The nitrophenyl group is introduced through nitration reactions, and the final step involves the formation of the morpholine ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones .

Scientific Research Applications

4-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[3-(4-Methylphenyl)-1,2,4-triazol-3-yl]-2-nitrophenyl}morpholine
  • 4-{4-[3-(4-Methylphenyl)-1,2,4-thiazol-5-yl]-2-nitrophenyl}morpholine

Uniqueness

4-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

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